Bicyclo[3.2.0]heptan-6-one

Ring expansion Superacid catalysis Cycloheptenone synthesis

Bicyclo[3.2.0]heptan-6-one (CAS 13756-54-2, C₇H₁₀O, MW 110.15 g mol⁻¹) is a fused-ring bicyclic ketone comprising a cyclobutane ring annulated to a cyclopentanone. The rigid, strained framework offers a well-defined spatial orientation of the carbonyl group that is absent in monocyclic or larger bicyclic ketones.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
Cat. No. B1268011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.0]heptan-6-one
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)C2C1
InChIInChI=1S/C7H10O/c8-7-4-5-2-1-3-6(5)7/h5-6H,1-4H2
InChIKeyXADFSXKNPLLSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.2.0]heptan-6-one – Key Physicochemical Properties, Procurement-Relevant Identifiers, and Structural Class Positioning


Bicyclo[3.2.0]heptan-6-one (CAS 13756-54-2, C₇H₁₀O, MW 110.15 g mol⁻¹) is a fused-ring bicyclic ketone comprising a cyclobutane ring annulated to a cyclopentanone [1]. The rigid, strained framework offers a well-defined spatial orientation of the carbonyl group that is absent in monocyclic or larger bicyclic ketones. Its boiling point (437 K) and hydrogenation thermochemistry of the parent hydrocarbon confirm a significantly strained ground state [2]. This strain underpins the compound’s role as a versatile synthon, enabling ring-expansion, ring-opening, and stereocontrolled annulation pathways that are not accessible to the regioisomeric bicyclo[3.2.0]heptan-2-one or the fully saturated [2.2.1] scaffolds [3]. Commercially, the neat material is typically supplied at ≥98 % purity (GC/HPLC) and is available in both racemic and enantiopure (1R,5R) forms . These features make bicyclo[3.2.0]heptan-6-one a non-commodity, strategically differentiated building block for medicinal chemistry, natural product synthesis, and strained-intermediate methodology development.

Why Bicyclo[3.2.0]heptan-6-one Cannot Be Replaced by Common Bicyclic Ketones – Structural and Reactivity Constraints


Generic substitution among bicyclic ketones is precluded because the ring-fusion geometry, ketone position, and inherent strain energy collectively dictate both the thermodynamic stability and the kinetic partitioning of reactive intermediates . Bicyclo[3.2.0]heptan-6-one carries the carbonyl directly on the four-membered ring, maximizing angle strain and rendering the α‑cyclobutyl ketone motif uniquely susceptible to acid-catalysed, two-carbon ring expansion that delivers cycloheptenones. The regioisomeric bicyclo[3.2.0]heptan-2-one places the ketone on the five-membered ring and follows entirely different fragmentation pathways, while the [2.2.1] scaffold (norcamphor) lacks the four-membered ring altogether and cannot undergo analogous ring-expansion cascades [1][2]. Therefore, choosing bicyclo[3.2.0]heptan-6-one is not a matter of incremental potency improvement but of obtaining a mechanistically distinct reactive handle that is indispensable for targeted C–C bond-forming sequences.

Head-to-Head Quantitative Evidence Differentiating Bicyclo[3.2.0]heptan-6-one


Acid-Catalysed Ring-Expansion Selectivity: Bicyclo[3.2.0]heptan-6-one vs. Bicyclo[3.2.0]hept-2-en-6-one

When dissolved in FSO₃H or 96 % H₂SO₄, bicyclo[3.2.0]heptan-6-one undergoes a clean, two-carbon ring expansion to protonated cyclohept-2-enone. Under identical conditions, the unsaturated analogue bicyclo[3.2.0]hept-2-en-6-one rearranges to a completely different product, protonated 1‑acetylcyclopentadiene [1]. The saturated 6‑one thus provides exclusive access to the cycloheptenone scaffold, whereas the 2‑en-6-one diverts the reaction toward an acylcyclopentadiene, a pathway incompatible with cycloheptenone synthesis.

Ring expansion Superacid catalysis Cycloheptenone synthesis

Regioselective Rearrangement to Bicyclo[3.2.0]heptan-2-one – A Unique Isomerisation Not Shared by the 2‑One Regioisomer

Under specific conditions, bicyclo[3.2.0]heptan-6-one rearranges to bicyclo[3.2.0]heptan-2-one in a process that formally moves the carbonyl from the four-membered ring to the five-membered ring [1]. The reverse transformation (2‑one → 6‑one) is not observed under comparable conditions, indicating a thermodynamic and kinetic preference that makes the 6‑one a unique reservoir of latent reactivity. This unidirectional isomerisation is absent in the [2.2.1] and [3.1.0] bicyclic ketone families.

Molecular rearrangement Regioisomer differentiation Strained intermediate

Boiling Point and Volatility Differentiation vs. Bicyclo[2.2.1]heptan-2-one (Norcamphor)

The normal boiling point of bicyclo[3.2.0]heptan-6-one (437 K, 164 °C) [1] is approximately 8–10 K lower than that of the widely available [2.2.1] bicyclic ketone norcamphor (445 K, 172–174 °C) . While both compounds share the C₇H₁₀O formula, the lower boiling point of the [3.2.0] ketone reflects a more exposed carbonyl group and reduced London dispersion forces, facilitating fractional distillation for laboratories that purify by boiling point cut.

Physical property Purification Distillation

Conformational Rigidity and NMR Signature – Twist Conformation of the Five-Membered Ring

1H‑NMR analysis of endo‑2‑hydroxy‑bicyclo[3.2.0]heptan‑6‑one and the parent dione reveals that the five-membered ring adopts a twist (T) conformation that is more flattened than in typical cyclopentanone derivatives [1]. The constrained geometry imposes distinct coupling constants (³J_HH) that serve as a diagnostic ‘fingerprint’ for the [3.2.0] scaffold, enabling unambiguous identity confirmation when comparing lots from different suppliers.

Conformational analysis NMR spectroscopy Stereoelectronic effect

Synthetic Access via Photochemical [2+2] Cycloaddition – A Distinctive Manufacturing Route vs. Thermal Diels–Alder

The most common large-scale synthesis of the bicyclo[3.2.0]heptan-6-one skeleton proceeds via intermolecular [2+2] photocycloaddition of cyclopentenone derivatives with alkenes . This photochemical pathway is fundamentally different from the thermal Diels–Alder cycloaddition used to prepare [2.2.1] bicyclic ketones. Photochemical entry imparts distinct stereochemical control and avoids the high-temperature conditions that can decompose sensitive functional groups, making the [3.2.0] ketone accessible in a complementary fashion that is not substitutable by thermal routes to norcamphor analogues.

Photocycloaddition Synthetic route Scalability

Prostacyclin Analogue Synthesis – Demonstrated Advanced Intermediate Status

Bicyclo[3.2.0]heptan-6-one has been employed as a starting material for the concise synthesis of stable prostacyclin (PGI₂) analogues, specifically 9‑deoxy‑6,9α‑methanoepoxy‑Δ⁵‑prostaglandin F₁ [1]. The ketone undergoes ring expansion with diazomethane to give a 1:1 mixture of homologated ketones, which are subsequently elaborated to prostaglandin scaffolds. Monocyclic cyclopentanone or cyclohexanone alternatives cannot mimic this ring-expansion sequence because they lack the pre-installed four-membered ring necessary for the two-carbon homologation.

Prostacyclin analogue Medicinal chemistry Intermediate

High-Value Application Scenarios for Bicyclo[3.2.0]heptan-6-one in Drug Discovery, Process Chemistry, and Method Development


Cycloheptenone Library Synthesis via Acid-Catalysed Ring Expansion

Medicinal chemistry groups seeking to build focused libraries of cycloheptenone-containing scaffolds can leverage the exclusive selectivity of bicyclo[3.2.0]heptan-6-one under superacid conditions (FSO₃H or 96 % H₂SO₄) to obtain cyclohept-2-enone in a single, clean transformation [1]. The absence of competing pathways—observed with the unsaturated 2‑en-6‑one analogue—ensures high batch-to-batch reproducibility and simplifies purification, reducing the number of unit operations in a parallel synthesis workflow.

Strained Intermediate for Regioselective Late-Stage Functionalisation

Process chemists can exploit the unidirectional rearrangement of bicyclo[3.2.0]heptan-6-one to its 2‑one regioisomer [2] as a late-stage diversification point. Because the reverse isomerisation is not observed, the transformation serves as a ‘chemical switch’ that enables controlled access to two distinct chemical series from a single advanced intermediate, maximising the value of a common synthetic route and reducing inventory complexity.

Photochemical Route Scoping for Sustainable Manufacturing

CDMOs and green chemistry teams evaluating photochemical manufacturing capabilities can adopt the [2+2] photocycloaddition route to bicyclo[3.2.0]heptan-6-one as a benchmark reaction. The ambient-temperature, visible-light or UV-A process contrasts with the high-temperature Diels–Alder routes required for [2.2.1] bicyclic ketones, offering lower energy consumption and the potential to integrate flow-photochemistry for scalable, continuous production.

Quality Control Fingerprinting for Regioisomer Verification

Analytical and QC laboratories can use the diagnostic ¹H-NMR coupling pattern of the twist-boat cyclopentanone ring [3] to differentiate authentic bicyclo[3.2.0]heptan-6-one from the regioisomeric 2‑one or from degradation products. Incorporating this specific NMR signature into incoming-material specifications reduces the risk of misidentification and ensures that only the correct building block enters GMP or discovery-scale synthetic sequences.

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